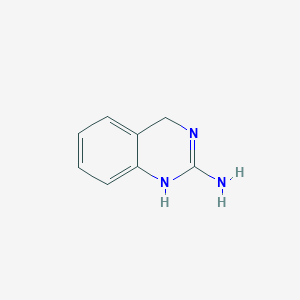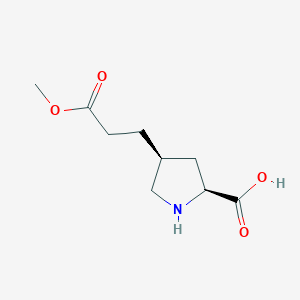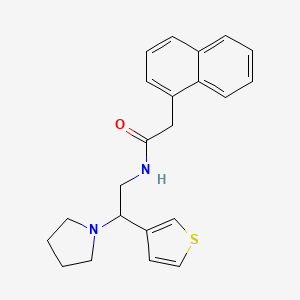![molecular formula C29H30N4O5 B2648643 2-{4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-(2-methoxyethyl)acetamide CAS No. 1223826-32-1](/img/no-structure.png)
2-{4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-(2-methoxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds of this type generally belong to the class of quinazolinones, which are bicyclic compounds consisting of a benzene ring fused to a quinazoline. Quinazolinones and their derivatives have been found to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .
Molecular Structure Analysis
Quinazolinones have a bicyclic structure consisting of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other of which contains two nitrogen atoms . The exact structure of the compound would depend on the nature and position of its substituents.Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions, particularly at the 2, 3, and 4 positions of the quinazoline ring. These can include alkylation, acylation, and various condensation reactions .Physical And Chemical Properties Analysis
Quinazolinones are generally crystalline solids that are slightly soluble in water but more soluble in organic solvents . They are stable under normal conditions but can decompose upon heating.Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
2-{4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-(2-methoxyethyl)acetamide and its derivatives have been extensively researched for their antimicrobial properties. Various studies have synthesized and evaluated quinazoline derivatives for their potential antimicrobial activities. For instance, new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones were synthesized and assessed for their antimicrobial activities against a range of microorganisms. Compounds with different substituent groups showed varying degrees of activity, with some showing promising results compared to standard drugs (Patel & Shaikh, 2011). In another study, a series of new quinazolines were synthesized and characterized, displaying potential antimicrobial agents against various bacterial and fungal species (Desai, Shihora, & Moradia, 2007). Additionally, novel quinazolinone derivatives were prepared and subjected to antimicrobial activity evaluation, indicating the potential of these compounds in antimicrobial applications (Habib, Hassan, & El‐Mekabaty, 2013).
Structural Aspects and Inclusion Compounds
Structural Aspects and Properties
Research has delved into the structural aspects and properties of various quinazoline derivatives. For instance, a study focused on the structural aspects of amide-containing isoquinoline derivatives, revealing interesting properties when treated with different mineral acids. This research highlighted the formation of gels and crystalline solids depending on the type of acid used, demonstrating the structural versatility of these compounds (Karmakar, Sarma, & Baruah, 2007).
Antitumor Activities
Synthesis and Antitumor Activities
Quinazoline derivatives have also been explored for their antitumor activities. A study on Methoxy‐indolo[2,1‐a]isoquinolines and their dihydroderivatives demonstrated significant cytostatic activity in vitro against leukemia and mammary tumor cells, indicating their potential as antitumor agents (Ambros, Angerer, & Wiegrebe, 1988).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
Numéro CAS |
1223826-32-1 |
|---|---|
Nom du produit |
2-{4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-(2-methoxyethyl)acetamide |
Formule moléculaire |
C29H30N4O5 |
Poids moléculaire |
514.582 |
Nom IUPAC |
2-[4-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C29H30N4O5/c1-3-20-8-12-22(13-9-20)31-27(35)19-32-25-7-5-4-6-24(25)28(36)33(29(32)37)23-14-10-21(11-15-23)18-26(34)30-16-17-38-2/h4-15H,3,16-19H2,1-2H3,(H,30,34)(H,31,35) |
Clé InChI |
ACINAXJAOLUNJM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NCCOC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2648560.png)
![3-(2,6-Dichlorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2648561.png)

![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2648565.png)


![N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B2648573.png)
![N-(2-(4-tosylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2648574.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2648575.png)
![Ethyl 2-(1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2648576.png)

![2-(2,2,6,6-Tetramethyloxan-4-yl)-N-[2-[2-[[2-(2,2,6,6-tetramethyloxan-4-yl)acetyl]amino]ethyldisulfanyl]ethyl]acetamide](/img/structure/B2648579.png)
